(2-Fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Description
(2-Fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.
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Scientific Research Applications
(2-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone\text{(2-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone}(2-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
, has several potential applications in scientific research. Below is a comprehensive analysis of six unique applications, each detailed in its own section.Antiviral Agent Development
The structural properties of this compound suggest potential effectiveness as an antiviral agent . Its synthesis and characterization, including Frontier Molecular Orbital (FMO) analysis , indicate a low energy gap, which is associated with chemical reactivity . The electrophilicity index points towards probable biological activity, making it a candidate for further research in antiviral medication development.
Molecular Docking Studies
The compound’s molecular structure allows for molecular docking studies . These studies can predict the orientation of the compound when bound to a protein, which is crucial for understanding drug action and designing more effective pharmaceuticals .
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT): is used to investigate the electronic structure of molecules. The compound’s DFT analysis can provide insights into its physiochemical properties, which are essential for predicting its behavior in various chemical environments .
Computational UV-Spectral Analysis
Computational techniques can be employed to analyze the UV-spectral properties of the compound. This analysis helps in determining the bandgap associated with electronic transitions, which is valuable in the design of optical materials and sensors .
Electrophilicity Studies
The compound’s electrophilicity index can be studied to predict its behavior as an electrophile in chemical reactions. This information is useful for synthetic chemists who are designing new reactions or looking for new reagents .
Single-Crystal XRD Analysis
Single-crystal X-ray diffraction (XRD): analysis is a powerful tool for determining the three-dimensional structure of a molecule. This compound’s crystal structure can provide detailed information about its geometry and bonding, which is vital for material science applications .
properties
IUPAC Name |
(2-fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-6-8-14(9-7-13)12-23-18-20-10-11-21(18)17(22)15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLHAEGJMCBLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.